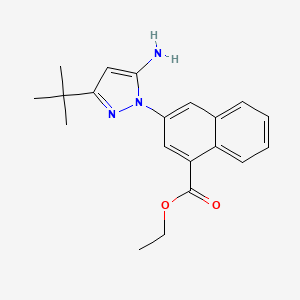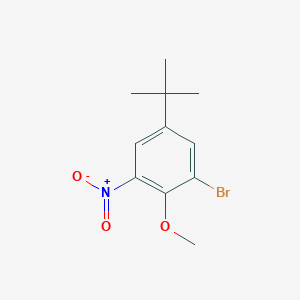
ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the t-butyl group: This step involves the alkylation of the pyrazole ring using t-butyl halides in the presence of a base.
Esterification: The final step involves the esterification of the naphthoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the ester group would yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their stability and reactivity make them suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(5-amino-1H-pyrazol-1-yl)-1-naphthoate
- Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-naphthoate
- Ethyl 3-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-naphthoate
Uniqueness
Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate is unique due to the presence of the t-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
Propriétés
Formule moléculaire |
C20H23N3O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-19(24)16-11-14(10-13-8-6-7-9-15(13)16)23-18(21)12-17(22-23)20(2,3)4/h6-12H,5,21H2,1-4H3 |
Clé InChI |
BBKZZCSIKHCIQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC2=CC=CC=C21)N3C(=CC(=N3)C(C)(C)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B8492567.png)


![1-Ethoxycarbonyl-4-[2-(3-chlorophenyl)-ethyl]-piperazine](/img/structure/B8492584.png)


![[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine](/img/structure/B8492599.png)



![Benzo[b]thiophene-2-carboxamide,3-amino-5-phenyl-](/img/structure/B8492632.png)



